molecular formula C5H5N5 B14893792 3H-pyrazolo[3,4-d]pyrimidin-4-amine

3H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14893792
M. Wt: 135.13 g/mol
InChI Key: SWDLUTMJSGCSQI-UHFFFAOYSA-N
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Description

Significance of the Pyrazolo[3,4-d]pyrimidine Core as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The pyrazolo[3,4-d]pyrimidine nucleus is widely recognized as a "privileged scaffold" in drug discovery. nih.govrsc.org This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a fertile ground for the development of a wide array of therapeutic agents. nih.govrsc.org The versatility of the pyrazolo[3,4-d]pyrimidine core has been demonstrated through its successful incorporation into drugs targeting a range of diseases, most notably cancer. nih.govnih.gov

The significance of this scaffold lies in its ability to serve as a foundational structure for potent and selective inhibitors of protein kinases, a critical class of enzymes often dysregulated in cancer. nih.govnih.gov By strategically modifying the substitution patterns at various positions on the pyrazolo[3,4-d]pyrimidine ring, medicinal chemists can fine-tune the molecule's affinity and selectivity for specific kinase targets. researchgate.netnih.gov This has led to the discovery of numerous inhibitors for targets such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptors (VEGFRs). nih.govnih.govnih.gov The development of Ibrutinib (B1684441), a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell cancers, stands as a landmark achievement, validating the therapeutic potential of the pyrazolo[3,4-d]pyrimidine scaffold. nih.govrsc.org The core's favorable properties have propelled several other derivatives into clinical trials for various oncological indications. rsc.org

The broad utility of the pyrazolo[3,4-d]pyrimidine scaffold extends beyond oncology, with research demonstrating its potential in developing antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents. nih.govekb.eg This wide range of pharmacological activities underscores its status as a truly privileged structure in the ongoing quest for novel therapeutics. nih.gov

Bioisosteric Relationship with Purines and Adenosine (B11128) Triphosphate (ATP)

A key factor underpinning the biological activity of the 3H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold is its profound bioisosteric resemblance to endogenous purines, particularly adenine (B156593). nih.govnih.govnih.gov Bioisosterism, the principle of substituting atoms or groups with other atoms or groups that have similar physical or chemical properties, is a cornerstone of rational drug design. The pyrazolo[3,4-d]pyrimidine ring system, composed of a fused pyrazole (B372694) and pyrimidine (B1678525) ring, is a structural analog of the purine (B94841) core found in adenine. nih.govekb.eg

This structural mimicry is especially significant in the context of kinase inhibition. Kinases are enzymes that catalyze the transfer of a phosphate (B84403) group from adenosine triphosphate (ATP) to a substrate protein, a fundamental process in cellular signaling. nih.gov The adenine moiety of ATP anchors the molecule within a specific binding pocket in the kinase domain, known as the hinge region. nih.govrsc.orgnih.gov Due to its similarity to adenine, the pyrazolo[3,4-d]pyrimidine scaffold can effectively occupy this same ATP-binding site, acting as a competitive inhibitor. rsc.orgnih.govnih.gov This prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that contribute to disease progression, such as uncontrolled cell proliferation in cancer. nih.govnih.gov

The ability to function as an "ATP mimic" is a defining characteristic of many pyrazolo[3,4-d]pyrimidine-based inhibitors and is central to their mechanism of action. nih.govrsc.org This bioisosteric relationship provides a rational basis for designing potent and selective kinase inhibitors by modifying the scaffold to achieve optimal interactions within the ATP-binding pocket of the target kinase. nih.govnih.gov

Historical Context and Evolution of Pyrazolo[3,4-d]pyrimidine Research

The exploration of pyrazolo[3,4-d]pyrimidines as biologically active agents has a rich history. Initial investigations dating back to the mid-20th century explored these compounds as potential purine antagonists, given their structural similarity. acs.org Early research focused on synthesizing and evaluating them as adenosine nucleoside analogues for potential use in cancer and viral therapies. ekb.eg

A pivotal moment in the evolution of pyrazolo[3,4-d]pyrimidine research came in 1996 with the discovery of PP1 and PP2, the first identified kinase inhibitors based on this scaffold. nih.gov These compounds were found to inhibit the Src family of non-receptor tyrosine kinases, opening a new and highly fruitful avenue for research. nih.gov This discovery shifted the focus towards developing these compounds as targeted kinase inhibitors for cancer therapy.

The subsequent decades witnessed an explosion of research, with chemists synthesizing extensive libraries of pyrazolo[3,4-d]pyrimidine derivatives and evaluating their activity against a wide range of kinases. researchgate.net This intensive effort culminated in a major clinical success in 2013 with the U.S. FDA approval of ibrutinib (Imbruvica®). nih.gov Ibrutinib was not only the first kinase inhibitor with a pyrazolo[3,4-d]pyrimidine core to be approved but also the first-in-class irreversible Bruton's tyrosine kinase (BTK) inhibitor. nih.gov

The success of ibrutinib has solidified the pyrazolo[3,4-d]pyrimidine scaffold's position as a premier platform in drug discovery, spurring the development of new generations of inhibitors with improved potency, selectivity, and pharmacokinetic profiles, many of which are currently in various stages of clinical investigation. rsc.orgacs.org

Research Findings on Pyrazolo[3,4-d]pyrimidine Derivatives

The following tables summarize key research findings for various derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, highlighting their targeted enzymes and biological activities.

Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives as CDK Inhibitors

Compound Target Activity (IC₅₀) Cell Line(s) Reference
Compound 13 CDK2/cyclin A2 0.081 µM HCT-116, MCF-7, HepG-2 nih.govresearchgate.net
Compound 14 CDK2/cyclin A2 0.057 µM HCT-116, MCF-7, HepG-2 nih.govresearchgate.netrsc.org

Table 2: Pyrazolo[3,4-d]pyrimidine Derivatives as EGFR Inhibitors

Compound Target Activity (IC₅₀) Cell Line(s) Reference
Compound 8 EGFRʷᵗ 0.035 µM A549, HCT-116 nih.gov
Compound 10 EGFRʷᵗ 0.027 µM A549, HCT-116 nih.gov
Compound 12a EGFRʷᵗ 0.021 µM A549, HCT-116 nih.gov

Table 3: Pyrazolo[3,4-d]pyrimidine Derivatives as VEGFR-2 Inhibitors

Compound Target Activity (IC₅₀) Cell Line(s) Reference

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h2H,1H2,(H2,6,7,8)

InChI Key

SWDLUTMJSGCSQI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN=C2N=N1)N

Origin of Product

United States

Synthetic Methodologies for 3h Pyrazolo 3,4 D Pyrimidin 4 Amine and Its Derivatives

General Synthetic Routes to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the fused pyrazolo[3,4-d]pyrimidine ring system can be achieved through several reliable synthetic pathways, starting from appropriately functionalized pyrazole (B372694) or pyrimidine (B1678525) precursors.

Cyclocondensation Reactions

Cyclocondensation reactions represent the most traditional and widely used method for synthesizing the pyrazolo[3,4-d]pyrimidine core. These reactions typically involve the condensation of a 5-aminopyrazole derivative bearing a cyano or an ester group at the 4-position with a one-carbon source.

A common approach starts with the cyclization of 5-amino-1H-pyrazole-4-carbonitriles with various reagents. For instance, heating 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide (B127407) at high temperatures leads to the formation of the corresponding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. nih.gov Another variation involves the reaction of 5-aminopyrazole-4-carbonitriles with aryl nitriles in the presence of a strong base like potassium t-butoxide in boiling t-butanol, which yields 6-aryl-substituted pyrazolo[3,4-d]pyrimidin-4-amines. asianpubs.org

The following table summarizes representative cyclocondensation reactions for the synthesis of the pyrazolo[3,4-d]pyrimidine core:

Starting MaterialReagent(s)ProductReference
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrileFormamide (HCONH₂)1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.gov
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrilesAryl nitriles, Potassium t-butoxide6-Aryl-pyrazolo[3,4-d]pyrimidin-4-amines asianpubs.org
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateFormamide (HCONH₂)1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyrazolo[3,4-d]pyrimidines, offering a high degree of control over the introduction of various substituents. libretexts.org These reactions typically start from a pre-formed pyrazolo[3,4-d]pyrimidine core bearing a halogen atom (e.g., chlorine, bromine, or iodine) at a specific position.

The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl groups. This reaction involves the coupling of a halo-pyrazolo[3,4-d]pyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For example, 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be coupled with various arylboronic acids to yield 3-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives.

The Sonogashira coupling is the method of choice for introducing alkynyl substituents. This reaction couples a halo-pyrazolo[3,4-d]pyrimidine with a terminal alkyne, utilizing a palladium catalyst in the presence of a copper(I) co-catalyst and a base, typically an amine. researchgate.net This strategy is crucial for creating derivatives with extended side chains.

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the organoboron or organocopper reagent, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. libretexts.org

One-Pot Synthetic Strategies

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the construction of pyrazolo[3,4-d]pyrimidines. These methods involve the sequential addition of reagents to a single reaction vessel, avoiding the isolation of intermediates.

One notable example is a four-component one-pot synthesis that combines hydrazines, methylenemalononitriles, aldehydes, and alcohols to produce highly substituted pyrazolo[3,4-d]pyrimidines. nih.gov Another approach involves the reaction of 5-amino-3-aryl-1-phenylpyrazoles with formaldehyde (B43269) and primary amines to afford tetrahydropyrazolo[3,4-d]pyrimidines in good yields. researchgate.net These multicomponent reactions offer a streamlined pathway to complex molecular architectures.

Green Chemistry Approaches in Pyrazolo[3,4-d]pyrimidine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly or "green" synthetic methods. nih.gov For the synthesis of pyrazolo[3,4-d]pyrimidines, this has translated into the use of alternative energy sources and recyclable catalysts.

Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in cyclocondensation reactions. nih.gov Additionally, the use of recyclable solid acid catalysts, such as Amberlite IR-120H resin, has been reported for the one-pot synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones, offering an eco-friendly alternative to traditional acid catalysts. researchgate.net These green approaches not only provide economic and environmental benefits but also align with the principles of sustainable chemistry. rsc.org

Synthesis of Specific 3H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

The functionalization of the this compound core is crucial for tuning its biological activity. Position 3 is a common site for modification.

Strategies for Functionalization at Position 3 (e.g., phenylethynyl, aryl substitutions)

The introduction of substituents at the C3 position of the this compound scaffold is typically achieved through palladium-catalyzed cross-coupling reactions, starting from a 3-halo precursor, such as 3-bromo- (B131339) or 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. sigmaaldrich.comchemicalbook.com

Aryl Substitutions: The Suzuki-Miyaura coupling reaction is the primary method for introducing aryl groups at the C3 position. By reacting 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine with various arylboronic acids under palladium catalysis, a diverse library of 3-aryl derivatives can be synthesized. nih.gov These reactions are generally tolerant of a wide range of functional groups on the arylboronic acid.

Phenylethynyl and other Alkynyl Substitutions: The Sonogashira coupling is instrumental in attaching phenylethynyl and other alkynyl moieties to the C3 position. researchgate.net This is accomplished by reacting the 3-halo-pyrazolo[3,4-d]pyrimidin-4-amine with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst, a copper(I) salt, and a suitable base. This method has been used to prepare kinase inhibitors with extended hydrophobic side arms. nih.gov

The following table details the conditions for these functionalization reactions:

PrecursorCoupling PartnerReaction TypeCatalyst/ReagentsProduct TypeReference
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineArylboronic acidSuzuki-MiyauraPd catalyst, Base3-Aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine nih.gov
3-Halo-1H-pyrazolo[3,4-d]pyrimidin-4-aminePhenylacetyleneSonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N3-Phenylethynyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine researchgate.net

Strategies for Functionalization at Position 4 (e.g., amino and substituted amino groups)

The introduction of amino and substituted amino groups at the C4 position of the pyrazolo[3,4-d]pyrimidine core is a key strategy for modulating the biological activity of these compounds. A common approach involves the nucleophilic substitution of a suitable leaving group at this position, typically a halogen.

One prevalent method starts with the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one precursor. For instance, 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo-[3,4-d]pyrimidin-4-one can be treated with phosphorus oxychloride (POCl₃) to yield the corresponding 4-chloro derivative. nih.govmdpi.com This chlorinated intermediate serves as a versatile electrophile for subsequent reactions with various amines. nih.govmdpi.com

For example, reaction of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with 4-aminobenzoic acid leads to the formation of 4-{(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino}benzoic acid, a key intermediate for further derivatization. nih.gov Similarly, a diverse range of amino acid conjugates have been introduced at the C4 position to create novel antifolate agents. nih.gov

Another strategy involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles in the presence of a strong base like potassium t-butoxide in boiling t-butanol. asianpubs.org This one-pot reaction directly furnishes 4-amino-substituted pyrazolo[3,4-d]pyrimidines. asianpubs.org The proposed mechanism involves the formation of an intermediate that undergoes cyclization, although attempts to isolate this intermediate have been unsuccessful. asianpubs.org

The versatility of the 4-chloro intermediate is further demonstrated by its reaction with hydrazines to produce 4-hydrazinyl derivatives, which can then be used to synthesize more complex heterocyclic systems. mdpi.com

Table 1: Examples of Reagents for C4-Functionalization

Starting MaterialReagentProduct Type
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine4-Aminobenzoic acid4-Substituted amino derivative nih.gov
4-Chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidineHydrazine4-Hydrazinyl derivative mdpi.com
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrilesAryl nitriles / Potassium t-butoxide4-Amino-substituted pyrazolo[3,4-d]pyrimidines asianpubs.org

Strategies for Functionalization at N1 and N5 Positions

Functionalization at the N1 and N5 positions of the pyrazolo[3,4-d]pyrimidine ring system is crucial for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. A variety of synthetic strategies have been developed to introduce diverse substituents at these nitrogen atoms.

Alkylation is a common method for modifying the N1 and N5 positions. For example, new pyrazolo[3,4-d]pyrimidines have been synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide in the presence of a base in DMF. mdpi.comnih.gov

In another approach, N5-appended analogues have been prepared by reacting pyrazolo[3,4-d]pyrimidinone derivatives with diethyl (4-(2-chloroacetamido)benzoyl)glutamate in the presence of anhydrous potassium carbonate and sodium iodide in DMF. tandfonline.com This reaction proceeds via nucleophilic substitution, where the nitrogen of the pyrimidinone ring attacks the electrophilic carbon of the chloroacetamide derivative. tandfonline.com

The synthesis of 1-(2-chloro-2-phenylethyl) substituted pyrazolo[3,4-d]pyrimidines highlights another route for N1 functionalization. mdpi.com These derivatives have been explored for their potential as Src kinase inhibitors. mdpi.com The strategic functionalization at N1, along with modifications at C3 and C4, has been shown to be pivotal for the anti-SARS-CoV-2 activity of certain pyrazolo[3,4-d]pyrimidine analogs. tandfonline.com

Synthesis of Pyrazolo[3,4-d]pyrimidine Hybrid Molecules

The synthesis of hybrid molecules incorporating the pyrazolo[3,4-d]pyrimidine scaffold with other pharmacologically active moieties is a growing area of interest. This approach aims to develop compounds with multi-target activity or improved potency.

One strategy involves linking the pyrazolo[3,4-d]pyrimidine core to a piperazine (B1678402) ring, which can then be further functionalized with various aromatic groups. rsc.org For instance, a series of compounds were designed as FLT3 inhibitors by connecting a 1H-pyrazolo[3,4-d]pyrimidine to a piperazine ring, which in turn was linked to different aromatic moieties. rsc.org The synthesis of these hybrids often starts with the preparation of a key intermediate, such as 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which is then reacted with various electrophiles. rsc.org

Another example is the creation of hybrid molecules by combining benzimidazoles and isoquinolines with the pyrazolo[3,4-d]pyrimidine system. researchgate.net Thioglycoside derivatives of pyrazolo[3,4-d]pyrimidines have also been synthesized as potential CDK2 inhibitors, demonstrating the fusion of a sugar moiety with the heterocyclic core. nih.gov These complex structures are often built upon a pre-formed pyrazolo[3,4-d]pyrimidine scaffold. nih.gov

Structural Elucidation Methodologies of Synthesized Compounds

The definitive determination of the structure of newly synthesized pyrazolo[3,4-d]pyrimidine derivatives is essential and is achieved through a combination of spectroscopic and crystallographic techniques. mdpi.com

A suite of spectroscopic methods is routinely employed to characterize these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. mdpi.commdpi.com For example, in ¹H NMR spectra, the chemical shifts and coupling constants of protons provide information about their chemical environment and connectivity. The appearance of a D₂O exchangeable proton signal at a downfield chemical shift can confirm the presence of an NH group. rsc.org In ¹³C NMR, the chemical shifts of carbon atoms are indicative of their hybridization and surrounding functional groups. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. asianpubs.orgmdpi.com For instance, the NH stretching vibration in pyrazolo[3,4-d]pyrimidin-4-amines typically appears in the region of 3093-3357 cm⁻¹. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which in turn allows for the confirmation of their elemental composition.

Single-crystal X-ray diffraction is a powerful technique that provides unambiguous proof of the molecular structure in the solid state. mdpi.comnih.gov It allows for the precise determination of bond lengths, bond angles, and torsion angles. mdpi.com For example, in the crystal structure of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, the pyrazolopyrimidine unit was found to be slightly non-planar. mdpi.com X-ray crystallography also reveals details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com This information is valuable for understanding the supramolecular chemistry of these compounds. mdpi.com

Table 2: Spectroscopic and Crystallographic Data for a Representative Pyrazolo[3,4-d]pyrimidine Derivative

TechniqueObservationInterpretation
¹H NMRSignal in the range of δ 10.80–11.12 ppm (D₂O exchangeable)Presence of an NH group rsc.org
¹³C NMRCharacteristic signals for carbonyl groupsPresence of C=O functional groups nih.gov
IRAbsorption band around 3300 cm⁻¹N-H stretching vibration mdpi.com
X-ray CrystallographyDetermination of bond lengths and anglesConfirms the molecular geometry and connectivity mdpi.com

Structure Activity Relationship Sar Studies of 3h Pyrazolo 3,4 D Pyrimidin 4 Amine Derivatives

Impact of Substituents on Biological Activity

The biological activity of 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is profoundly affected by the nature and position of various substituents on the core scaffold. ekb.eg Research has demonstrated that modifications at positions N1, C3, C4, and C6 can dramatically alter the compound's interaction with biological targets, such as protein kinases. nih.gov

Effects of Aliphatic and Aromatic Amines at Position 4 on Activity Profiles

The substituent at the 4-position of the pyrazolo[3,4-d]pyrimidine ring plays a pivotal role in determining the biological activity. The introduction of both aliphatic and aromatic amines at this position has been a key strategy in the development of potent inhibitors.

Studies have shown that the nature of the linker and the terminal group attached to the 4-amino position is crucial. For instance, in a series of potential VEGFR-2 inhibitors, compounds featuring an amide spacer connecting a 4-substituted phenyl group to the pyrimidine (B1678525) core demonstrated more potent anticancer activity than derivatives with a direct amino group attachment. nih.gov The activity is significantly influenced by the substituents on the aromatic ring at C4. ekb.eg

In the development of Dihydrofolate Reductase (DHFR) inhibitors, pyrazolo[3,4-d]pyrimidines were designed to mimic methotrexate (B535133). Derivatives containing a 4-aminobenzoyl spacer linked to various amino acids showed significant DHFR inhibition. nih.gov Specifically, the isosteric replacement of the pteridine (B1203161) ring in methotrexate with a pyrazolo[3,4-d]pyrimidine nucleus, while retaining the 4-aminobenzoyl glutamic acid moiety, resulted in a compound with superior DHFR inhibition activity compared to the parent drug. nih.gov

Furthermore, the regioselective introduction of a simple aliphatic amine, such as methylamine, at the 4-position has been achieved, creating versatile precursors for further functionalization. mdpi.com The basicity of these amines is a key factor, with aromatic amines generally being weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. sdsu.eduslideshare.net This difference in basicity can affect the binding interactions within the target protein.

Research on Src kinase inhibitors identified 4-anilino-substituted pyrazolo[3,4-d]pyrimidines as promising leads. A library of compounds was synthesized by reacting 4-chloro pyrazolo[3,4-d]pyrimidines with various anilines, leading to the discovery of potent Src inhibitors. nih.gov

Table 1: Effect of C4-Substituents on Anticancer Activity

Influence of Bulky Groups at N1 and N4 on Potency

Substitutions at the N1 position of the pyrazole (B372694) ring and on the exocyclic amine at C4 (often referred to as N4) significantly modulate the potency of pyrazolo[3,4-d]pyrimidine derivatives. The introduction of bulky groups at these positions can enhance hydrophobic interactions with the target protein, leading to increased inhibitory activity.

For example, the synthesis of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrated that a bulky isopropyl group at the N1 position is well-tolerated and can lead to potent RET kinase inhibitors. nih.gov Similarly, the presence of a t-butyl group at the 7-position (a position analogous to N1 in some numbering systems) in compounds like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine (PP2) was found in early studies to be a feature of potent Src family kinase inhibitors. mdpi.com

Conversely, SAR studies on VEGFR-2 inhibitors showed that while compounds with a terminal 4-substituted phenyl group at the C4-amino position were most potent, the specific substitution on that phenyl ring was critical. Electron-donating or weakly electron-withdrawing groups like fluoro and chloro were favorable, whereas a strongly electron-withdrawing nitro group diminished activity. nih.gov

Role of Substitutions at Position 3 on Kinase Inhibition Specificity

The C3 position of the pyrazolo[3,4-d]pyrimidine scaffold is a key site for modification to influence kinase inhibition specificity. Docking studies have suggested that substituents at this position can be extended into hydrophobic regions of the ATP-binding site of kinases. nih.gov

A study focused on developing RET kinase inhibitors involved the synthesis of a series of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines. nih.gov Starting from 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, various side arms were introduced. One of the most promising compounds, featuring an extended hydrophobic side arm at C3, exhibited efficient and selective inhibition of RET kinase. nih.gov

Similarly, research has shown that introducing a phenyl ring at position 3 can help the molecule occupy a hydrophobic region (region II) of the ATP binding site, potentially enhancing cytotoxic activity. ekb.eg The development of EphB and VEGFR2 kinase inhibitors has also involved 3-(substituted amino)-pyrazolo[3,4-d]pyrimidines, highlighting the importance of this position for achieving dual inhibitory action. google.com The 3-bromo derivative serves as a crucial intermediate for creating a variety of substitutions at this position. sigmaaldrich.com

Table 2: Impact of C3-Substitutions on Kinase Inhibition

Optimization of Functional Groups and Their Positional Impact on Activity

The optimization of functional groups across the entire this compound scaffold is a continuous process in drug discovery to enhance potency and selectivity. This involves a multipronged approach, modifying substituents at various positions, including N1, C3, C4, and C6. nih.gov

A clear example of structural optimization is the development of a multikinase inhibitor targeting FLT3 and VEGFR2. nih.gov The initial hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, had low potency. Through systematic SAR analysis, it was found that replacing the 4-ylamino linker with a 4-yloxy linker and modifying the terminal phenylurea moiety led to a compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, with significantly improved activity. nih.gov

Another study on VEGFR-2 inhibitors provided a detailed SAR summary. It was concluded that an amide spacer was superior to an azomethine spacer or a direct linkage at C4. Furthermore, a terminal 4-substituted phenyl group was more effective than various heterocyclic rings. Within the most active series, a 4-fluorophenyl group (12b) conferred the highest potency. nih.gov

The development of CDK2 inhibitors also involved significant scaffold modification. rsc.org Bioisosteric replacement of the purine (B94841) ring in known inhibitors like roscovitine (B1683857) with the pyrazolo[3,4-d]pyrimidine core was a key strategy. The study explored substitutions at N5 (analogous to N1) with amino or N-glycosyl groups and modifications on an attached triazole ring to optimize interactions with the CDK2 active site. rsc.org

Conformational Analysis and Bioactive Conformations in SAR Investigations

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in pyrazolo[3,4-d]pyrimidine derivatives and identifying the specific "bioactive conformation" that binds to a biological target. This analysis often involves X-ray crystallography and computational modeling.

A study on a bioactive pyrazolo[3,4-d]pyrimidine derivative revealed the existence of two distinct conformational polymorphs, designated α and β. mdpi.com Although the molecules in both forms were chemically identical, their conformations differed due to the influence of molecular packing in the crystal lattice. The pyrazolo[3,4-d]pyrimidine system itself was nearly planar in both forms, but the torsion angles involving the substituents were different. This highlights that the molecule is flexible and can adopt different low-energy shapes, which has implications for how it can fit into a protein's binding pocket. mdpi.com

Computational docking studies are frequently used to predict the binding modes of these inhibitors. For instance, docking of RET kinase inhibitors showed how an extended hydrophobic side arm at the C3 position could fit into the kinase's ATP-binding site. nih.gov Similarly, docking studies of pyrazolo[3,4-g]isoquinolines (a related scaffold) provided a putative binding mode, explaining why certain substitutions were beneficial for inhibitory activity while others were detrimental. researchgate.net

The planarity of the core heterocyclic system is another important conformational feature. In one analysis, the pyrazolopyrimidine unit was found to be slightly non-planar, and the orientation of a phenyl group at N1 was nearly coplanar with the pyrazole ring, likely due to intramolecular interactions. mdpi.com Understanding these preferred conformations is essential for designing inhibitors that present the correct geometry for optimal binding and inhibition.

Biological Target Identification and Mechanism of Action Research for Pyrazolo 3,4 D Pyrimidin 4 Amine Analogs

Kinase Inhibition Profiles of Pyrazolo[3,4-d]pyrimidine Analogs

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively studied for their potential to inhibit a wide range of protein kinases. These kinases play crucial roles in cell proliferation, survival, and angiogenesis, making them attractive targets for cancer therapy.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine moiety is a significant scaffold in the development of anticancer agents, including EGFR tyrosine kinase inhibitors (EGFR-TKIs). tandfonline.comnih.gov Its structural resemblance to the adenine (B156593) portion of ATP allows it to act as an ATP-competitive inhibitor. nih.gov

Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against both wild-type EGFR (EGFRWT) and its mutants. For instance, a series of new 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-proliferative activities against A549 and HCT-116 cancer cells. tandfonline.com Compounds 8 , 10 , 12a , and 12b from this series showed potent anti-proliferative activities. tandfonline.com Notably, compound 12b was the most promising, with IC50 values of 8.21 and 19.56 μM against A549 and HCT-116 cells, respectively. tandfonline.com Further enzymatic assays revealed that compound 12b was the most potent inhibitor of EGFRWT with an IC50 value of 0.016 μM and also showed noticeable activity against the EGFRT790M mutant with an IC50 of 0.236 μM. nih.gov

Another study reported the synthesis of four series of new pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net The most active derivatives, 4 , 15 , and 16 , showed significant EGFR tyrosine kinase inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 μM, respectively. researchgate.net

The binding mode of these inhibitors within the EGFR-TK active site often involves hydrogen bonding between the pyrazole (B372694) ring's nitrogen atom and key amino acid residues like Met793. nih.gov Additionally, hydrophobic interactions with residues such as Leu718 and Gly796, and arene interactions with Lys745 contribute to the binding affinity. nih.gov

Table 1: EGFR Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target IC50 (µM) Cell Line(s) Reference
12b EGFRWT 0.016 - nih.gov
12b EGFRT790M 0.236 - nih.gov
4 EGFR-TK 0.054 - researchgate.net
15 EGFR-TK 0.135 - researchgate.net
16 EGFR-TK 0.034 - researchgate.net
8 EGFRWT - A549, HCT-116 tandfonline.com
10 EGFRWT - A549, HCT-116 tandfonline.com
12a EGFRWT - A549, HCT-116 tandfonline.com

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis. A novel series of twelve pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. rsc.orgnih.gov Among them, compounds 12a–d displayed significant antitumor activity, with compound 12b being the most potent against MDA-MB-468 and T-47D breast cancer cell lines, showing IC50 values of 3.343 ± 0.13 and 4.792 ± 0.21 μM, respectively. rsc.orgnih.gov

In another study, phenylpyrazolo[3,4-d]pyrimidine analogs were evaluated for their inhibitory effects on several cancer targets, including VEGFR-2. nih.gov Compound 5i emerged as a potent non-selective dual EGFR/VEGFR-2 inhibitor with inhibitory concentrations of 0.3 and 7.60 µM, respectively. nih.gov Compound 9e was found to be moderately active against the VEGFR-2 target. nih.gov

Furthermore, a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , was identified as a multikinase inhibitor that potently inhibits both FLT3 and VEGFR2. researchgate.net

Table 2: VEGFR-2 Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target IC50 (µM) Cell Line(s) Reference
12b VEGFR-2 - MDA-MB-468, T-47D rsc.orgnih.gov
5i VEGFR-2 7.60 - nih.gov
9e VEGFR-2 Moderately Active - nih.gov
33 VEGFR-2 Potent Inhibitor - researchgate.net

Src Kinase Family Inhibition (e.g., c-Src, Lck, Fyn, Yes, Hck, Blk, Fgr, Lyn, Yrk)

The Src family of tyrosine kinases (SFKs), which includes nine members (Src, Lck, Fyn, Yes, Hck, Blk, Fgr, Lyn, and Yrk), are frequently overexpressed in various tumors and are key modulators of cancer cell invasion and metastasis. chapman.edu Pyrazolo[3,4-d]pyrimidine derivatives have emerged as potent inhibitors of this kinase family.

In one study, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. chapman.edu Compounds 6e and 10c exhibited inhibition of Src kinase with IC50 values of 5.6 and 5.1 µM, respectively. chapman.edu Another derivative, SI-388 , was identified as a potent Src inhibitor that also showed in vitro antitumor effects in glioblastoma models. bioworld.com

A selective pyrazolo[3,4-d]pyrimidine derivative, SI221 , demonstrated a significant cytotoxic effect on glioblastoma cells by inhibiting SFKs. nih.gov This compound was found to be more effective than the well-known SFK inhibitor PP2 in these cells. nih.gov

The development of pyrazolo[3,4-d]pyrimidines as c-Src and Abl inhibitors has been a focus of research, leading to the creation of promising anticancer agents. unisi.it The optimization of these molecules has resulted in new derivatives with enhanced potency. unisi.it

Table 3: Src Kinase Family Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target Kinase IC50 (µM) Reference
6e Src 5.6 chapman.edu
10c Src 5.1 chapman.edu
SI-388 Src Potent Inhibitor bioworld.com
SI221 SFKs More effective than PP2 nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2/cyclin A)

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression and are often dysregulated in cancer. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established core for the development of CDK inhibitors. nih.gov This scaffold acts as a bioisostere of adenine, effectively interacting with the kinase domain of CDKs. nih.gov

Several pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against various CDKs. For instance, new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govchapman.eduresearchgate.nettriazolo[1,5-c]pyrimidine scaffolds were designed as novel CDK2 targeting compounds. nih.gov Molecular docking studies confirmed their good fit into the CDK2 active site. nih.gov

In another study, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. mdpi.com Compound 15 from this series was the most potent CDK2 inhibitor with a Ki value of 0.005 µM and displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidine-5,7-diamine compounds have been disclosed as inhibitors of a broad range of CDKs, including CDK1 and CDK2. google.com

Table 4: CDK Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target Kinase Ki (µM) IC50 (µM) Reference
15 CDK2 0.005 - mdpi.com
14 CDK2 0.007 - mdpi.com
4a CDK2 - 0.21 researchgate.net
4b CDK2 - Potent researchgate.net

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a significant therapeutic target. nih.gov A novel series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine (B1678402) ring were designed as FLT3 inhibitors. nih.gov Compound XVI from this series exhibited a GI50 between 1.17 and 18.40 μM in a 5-dose assay on nine subpanels. nih.gov

Another study led to the discovery of compound 33 , a pyrazolo[3,4-d]pyrimidine derivative, as a potent multikinase inhibitor that strongly inhibits FLT3. researchgate.net This compound was identified as a novel scaffold for dual FLT3/VEGFR2 inhibitors. researchgate.net

Furthermore, research into various heterocyclic cores for FLT3 inhibitors revealed that pyrazolo[1,5-a]pyrimidine (B1248293) derivatives generally showed poor potency. nih.gov However, the modification of the potent FLT3 inhibitor FN-1501 led to the design of novel 1H-pyrazole-3-carboxamide derivatives, with compound 8t showing strong activity against FLT3 with an IC50 of 0.089 nM. mdpi.com

Table 5: FLT3 Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target IC50 GI50 (µM) Reference
XVI FLT3 - 1.17 - 18.40 nih.gov
33 FLT3 Potent Inhibitor - researchgate.net
55 FLT3 1.3 µM - researchgate.net
8t FLT3 0.089 nM - mdpi.com

Bruton's Tyrosine Kinase (BTK) Inhibition

Bruton's tyrosine kinase (BTK) is a crucial enzyme in B-cell receptor signaling, and its inhibition has proven effective in treating B-cell malignancies. The pyrazolo[3,4-d]pyrimidine scaffold is a key feature of the approved BTK inhibitor, ibrutinib (B1684441). nih.gov

Research has focused on developing novel pyrazolo[3,4-d]pyrimidine-based BTK inhibitors. One study described the discovery of a series of pyrazolo[3,4-d]pyridazinone derivatives as potent and orally active irreversible BTK inhibitors. nih.gov While some pyrazolo[3,4-d]pyrimidine derivatives showed poor potency, the modification of this scaffold led to the identification of promising candidates. nih.gov

Further exploration of the C3-position of the pyrazolo[3,4-d]pyrimidine core, while retaining the key warhead for BTK activity, has been a subject of study. nih.gov For example, compound 11 , with a phenyl linked to the core by an alkynyl ether, demonstrated high potency against BTK, comparable to ibrutinib, with an IC50 value of 7.95 nM. nih.gov

Table 6: BTK Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs

Compound Target IC50 Reference
Ibrutinib BTK - nih.gov
11 BTK 7.95 nM nih.gov
Compound 5 BTK 1244 nM nih.gov

Other Kinase Targets (e.g., Myt1, TRAP1)

While prominently known for inhibiting common oncogenic kinases, the versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to target a broader spectrum of kinases. Research has identified several other kinase targets for these analogs, demonstrating the scaffold's adaptability.

One notable target is the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein that is also a member of the heat shock protein 90 (Hsp90) family. nih.gov The pyrazolopyrimidine moiety is recognized as an important drug-like scaffold for developing TRAP1 inhibitors. nih.gov

Derivatives have also been developed as inhibitors of Fyn tyrosine kinase, which is implicated in cell growth, differentiation, and the pathogenesis of hematologic malignancies. documentsdelivered.com A specific compound, referred to as 4c, was shown to inhibit Fyn kinase in cell-free assays and induce apoptosis in Natural Killer (NK) cell leukemia. documentsdelivered.com Similarly, new pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase, which plays a key role in the development of malignant mesothelioma. researchgate.net

Further expanding the target scope, pyrazolo[3,4-d]pyrimidines have been discovered as novel inhibitors of Mitogen-Activated Protein Kinase Kinase 3 (MKK3), a dual-specificity protein kinase linked to tumor cell proliferation. nih.gov Additionally, related scaffolds like 3H-pyrazolo[4,3-f]quinoline have shown potent inhibitory activity against the FLT3 kinase and its mutant forms, which are crucial drivers in acute myeloid leukemia (AML). acs.org

Modulation of Adenosine (B11128) Receptors by Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines, being structural analogs of purines, have been extensively investigated as modulators of adenosine receptors (ARs). ekb.eg These receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that regulate a wide array of physiological functions. rsc.orgnih.gov

Studies have identified various derivatives of pyrazolo[3,4-d]pyrimidine as potent adenosine receptor antagonists. rsc.orgnih.gov Early screening efforts using displacement of ligands from rat brain membranes highlighted the potential of this chemical class. nih.gov For instance, 4,6-bis-alpha-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine was found to be significantly more potent than theophylline (B1681296) in blocking adenosine-stimulated cyclic AMP accumulation. rsc.org

Research into structure-activity relationships has provided insights into the features required for receptor affinity and selectivity. In one study, substitutions at the N1- and N5-positions of the pyrazolo[3,4-d]pyrimidine core were examined. The 3-chlorophenyl group at the N1-position and a butyl group at the N5-position were found to be optimal for A1 adenosine receptor affinity. ekb.eg The combination of these optimal substituents in one molecule resulted in the most potent compound in the series. ekb.eg These compounds generally showed slightly lower potency for A2A receptors compared to A1 receptors. ekb.eg

Table 1: Adenosine Receptor Affinity of Selected Pyrazolo[3,4-d]pyrimidine Analogs

Compound Name Receptor Target Activity (IC50)
4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one ekb.eg A1 Adenosine Receptor 6.4 µM
4-Amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one ekb.eg A2 Adenosine Receptor 19.2 µM

Mechanisms of Cellular Activity and Molecular Interactions

A primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. acs.org This is achieved through various cellular pathways.

One identified mechanism involves the generation of reactive oxygen species (ROS). acs.org The resulting oxidative stress can trigger a cascade of events leading to apoptosis, including the loss of mitochondrial membrane potential, degradation of nuclear DNA, and an increase in caspase-3/7 activity. acs.org

Other derivatives induce apoptosis through different pathways. For example, certain pyrazolo[3,4-d]pyrimidine SRC inhibitors cause apoptosis in mesothelioma cells by promoting the nuclear stabilization of the cyclin-dependent kinase inhibitor p27. researchgate.net The nuclear localization of p27 is crucial for its tumor-suppressive function. researchgate.net This effect is also associated with the inactivation of AKT kinase and downregulation of cyclin D1. researchgate.net

Furthermore, some analogs have been shown to induce cell cycle arrest, often at the S phase or G1 phase, which subsequently leads to an increase in the pre-G (apoptotic) cell population. Studies on EGFR-TK inhibitors with this scaffold demonstrated a significant increase in both early and late apoptotic cell populations in breast cancer cells after treatment.

DNA topoisomerases are essential enzymes that manage the topology of DNA and are common targets for anticancer agents. Molecular docking studies have revealed that the antiproliferative activity of certain pyrazolo[3,4-d]pyrimidine derivatives can be attributed to their interaction with DNA topoisomerase. These studies suggest that the compounds fit within the enzyme's active site, establishing intermolecular hydrogen bonds that are key to their inhibitory action. This interaction disrupts the normal function of the enzyme, leading to errors in DNA replication and repair, and ultimately, cell death.

In addition to their effects on eukaryotic cells, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising antimicrobial properties. Their mechanism of action in prokaryotes is an area of active investigation. One key insight is their ability to inhibit bacterial kinases.

Eukaryotic-like serine/threonine kinases (eSTKs) in bacteria are involved in regulating processes such as resistance to β-lactam antibiotics. It is hypothesized that by inhibiting these kinases, pyrazolo[3,4-d]pyrimidine compounds can increase a pathogen's sensitivity to conventional antibiotics. Studies have shown a favorable interaction with ampicillin, suggesting a mechanism where inhibiting a bacterial kinase increases stress on the cell wall, thereby enhancing susceptibility to cell wall-targeting agents like β-lactam antibiotics.

Beyond bacteria, analogs have also been synthesized and evaluated for antiamoebic activity against Entamoeba histolytica. Due to the structural similarity of the pyrazolo[3,4-d]pyrimidine core to existing antiamoebic drugs, these compounds have been found to be potent inhibitors of the parasite, with some showing significantly greater activity than the reference drug metronidazole (B1676534) and low cytotoxicity against human cell lines.

The structural versatility of the pyrazolo[3,4-d]pyrimidine core allows it to inhibit a range of enzymes beyond the kinase family.

Xanthine (B1682287) Oxidase: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Allopurinol, a structural isomer of hypoxanthine with a pyrazolo[3,4-d]pyrimidine core, is a well-known XO inhibitor used to treat gout. Numerous other derivatives have been synthesized and evaluated as XO inhibitors. Studies have shown that compounds like 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine can be more potent inhibitors of XO than allopurinol. These compounds typically act as competitive inhibitors. Interestingly, some derivatives inhibit uric acid formation without the concurrent production of reactive oxygen species (ROS), which can be an advantage over allopurinol.

Table 2: Xanthine Oxidase Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Inhibitory Activity (IC50) Reference Compound (Allopurinol) IC50
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine 0.600 µM 0.776 µM
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine 1.326 µM 0.776 µM
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidine 1.564 µM 0.776 µM

Adenosine Deaminase: Adenosine deaminase (ADA) is another critical enzyme in purine metabolism that catalyzes the deamination of adenosine. acs.org Inhibition of ADA has therapeutic potential for lymphoproliferative malignancies and as a protective agent during ischemia. acs.org The 4-aminopyrazolo[3,4-d]pyrimidine nucleus has proven to be a suitable scaffold for developing potent ADA inhibitors. rsc.org Research has shown that 2-substituted derivatives are particularly effective, with inhibitory activity enhanced by increasing the length of an alkyl chain substituent. rsc.org The insertion of a hydroxyl group into the alkyl chain can further increase potency, with one (R)-isomer displaying activity two orders of magnitude higher than the reference standard (+)-EHNA.

Table 3: Adenosine Deaminase Inhibitory Activity of a Selected Pyrazolo[3,4-d]pyrimidine Derivative

Compound Name Inhibitory Activity (Ki) Reference Compound ((+)-EHNA) Ki
(R)-isomer of 2-(2'-hydroxydecyl)-4-aminopyrazolo[3,4-d]pyrimidine 0.053 nM 1.14 nM

5-lipoxygenase: 5-lipoxygenase (5-LOX) is an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes. While less common, related heterocyclic systems have shown inhibitory activity against this enzyme. For example, a pyrazolo[5,1-b]quinazoline derivative was identified as a potent dual inhibitor of both cyclooxygenase 2 (COX-2) and 5-LOX, demonstrating the potential for these broader scaffolds to target enzymes in inflammatory pathways.

Computational and Theoretical Studies in Pyrazolo 3,4 D Pyrimidin 4 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3H-pyrazolo[3,4-d]pyrimidin-4-amine research, it is extensively used to understand how its derivatives interact with biological targets, such as protein kinases. nih.govrsc.orgnih.govresearchgate.netnih.govnih.govnih.govnih.govunisi.it

Prediction of Binding Modes and Identification of Key Amino Acid Interactions

Molecular docking simulations have been instrumental in elucidating the binding modes of various this compound derivatives within the active sites of their target proteins. For instance, studies on derivatives targeting Epidermal Growth Factor Receptor (EGFR) have shown that the pyrazolo[3,4-d]pyrimidine core consistently orients into the adenine (B156593) binding region of the ATP-binding site. nih.govrsc.org

Key amino acid interactions are crucial for the stability of the ligand-target complex. In many docked structures of pyrazolo[3,4-d]pyrimidine derivatives, specific hydrogen bonds and hydrophobic interactions are observed. For example, in the context of Cyclin-Dependent Kinase 2 (CDK2) inhibition, hydrogen bonding with the backbone of Leu83 in the hinge region is a recurrent and essential interaction. rsc.org Similarly, when targeting EGFR, hydrogen bonds with Met793 and hydrophobic interactions with Gly796, Leu718, and Phe723 are frequently observed. rsc.org The strategic placement of different substituents on the pyrazolo[3,4-d]pyrimidine scaffold can further optimize these interactions. For example, a phenyl group can occupy a hydrophobic pocket, while other functional groups can form additional hydrogen bonds. nih.govrsc.org

The following table summarizes key amino acid interactions for this compound derivatives with various protein targets, as predicted by molecular docking studies.

Target ProteinKey Interacting Amino Acid ResiduesType of Interaction
EGFRMet793, Gly796, Leu718, Phe723, Lys745Hydrogen Bond, Hydrophobic
CDK2Leu83Hydrogen Bond
Dihydrofolate Reductase (DHFR)Not specified in provided contextNot specified in provided context
Src KinaseNot specified in provided contextNot specified in provided context
FMS-like tyrosine kinase 3 (FLT3)Cys694Hydrogen Bond

Evaluation of Interaction Energy

The binding affinity between a ligand and its target can be quantitatively estimated by calculating the interaction energy, often presented as a docking score. rsc.org Lower interaction energy values typically indicate a more stable and favorable binding pose. For example, in a study of EGFR inhibitors, a pyrazolo[3,4-d]pyrimidine derivative, compound 15, displayed a binding score of -7.410 kcal/mol, indicating a strong interaction. rsc.org These scores are critical for comparing the binding affinities of different derivatives and for prioritizing compounds for synthesis and further biological evaluation. nih.gov The interaction energy is a composite of various forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) in Reaction Mechanism Illustration)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of molecules. researchgate.net In the context of this compound, DFT has been employed to elucidate reaction mechanisms. For instance, a study on the formation of pyrazolo[3,4-d]pyrimidine-4-amines from pyrazoloformimidate proposed two possible mechanistic routes. DFT calculations revealed that the reaction pathway involving a nucleophilic attack by the amine on the CN function followed by cyclization is more energetically favorable than the route involving an attack on the imidate carbon followed by a Dimroth rearrangement. researchgate.net

DFT calculations are also used to determine various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net These parameters provide insights into the molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. researchgate.net

In Silico Approaches for Activity Prediction and Design Prioritization

In silico methods play a crucial role in modern drug discovery by predicting the biological activity of novel compounds and helping to prioritize which ones to synthesize and test. For this compound derivatives, these approaches are used to design compounds with desired properties, such as enhanced potency and selectivity. nih.gov

By analyzing the structure-activity relationships (SAR) of a series of compounds, computational models can be built to predict the activity of new, unsynthesized analogs. This allows researchers to focus their synthetic efforts on the most promising candidates, saving time and resources. For example, based on docking results and predicted binding affinities, new pyrazolo[3,4-d]pyrimidine derivatives can be designed to optimize interactions with the target protein. nih.govnih.govnih.gov These in silico predictions, when combined with experimental data, provide a powerful platform for the rational design of new therapeutic agents. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Contacts

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal. nih.govacs.org By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified as red spots. nih.gov This method provides a detailed picture of all the intermolecular interactions that stabilize the crystal packing.

For derivatives of the pyrazolo[3,4-d]pyrimidine scaffold, Hirshfeld surface analysis has been used to analyze the nature and extent of various intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. nih.govnih.govnih.gov Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the proportion of the surface involved in each type of contact. nih.gov For example, in the crystal structure of a related pyrazole (B372694) derivative, H···H contacts were found to be the major contributor to the surface contacts. nih.gov This analysis is valuable for understanding the solid-state properties of these compounds and can provide insights into their solubility and crystal packing. acs.org

Broad Biological and Pharmacological Spectrum of the Pyrazolo 3,4 D Pyrimidine Scaffold

Antitumor and Antiproliferative Applications

Derivatives of 3H-pyrazolo[3,4-d]pyrimidin-4-amine have been extensively investigated for their potential as anticancer agents. ekb.egnih.govrsc.orgnih.govunisi.it Their mechanism of action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. nih.govrsc.org

Research has demonstrated that these compounds can act as potent inhibitors of enzymes like epidermal growth factor receptor-tyrosine kinase (EGFR-TK) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which are key targets in cancer therapy. ekb.egnih.gov For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized to replace the quinazoline (B50416) moiety of known EGFR-TK inhibitors like erlotinib, showing promising cytotoxic activities against various cancer cell lines. ekb.eg

A series of 4-aminopyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their growth inhibitory activities against a panel of 60 human tumor cell lines. Several compounds, including 12c, 12d, 12f, and 12j, exhibited significant activity, particularly against renal cancer cell lines. nih.gov Another study focused on novel pyrazolo[3,4-d]pyrimidine derivatives that displayed significant antitumor activity against breast cancer cell lines, with compound 12b showing particularly high potency. nih.gov

Furthermore, some derivatives have been investigated as dihydrofolate reductase (DHFR) inhibitors, demonstrating a mechanism of action similar to the established anticancer drug methotrexate (B535133). nih.gov The isosteric replacement of the pteridine (B1203161) ring in methotrexate with the pyrazolo[3,4-d]pyrimidine nucleus has led to compounds with significant DHFR inhibition and cytotoxic activity against methotrexate-resistant cancer cell lines. nih.gov

The antiproliferative effects of these compounds have been observed across a range of cancer types, including:

Leukemia rsc.org

Non-small cell lung cancer rsc.org

Colon cancer rsc.org

Central nervous system cancer rsc.org

Melanoma rsc.org

Ovarian cancer rsc.org

Renal cancer rsc.orgnih.gov

Prostate cancer rsc.org

Breast cancer nih.govnih.gov

Compound ClassTarget/MechanismCancer Cell LinesKey Findings
4-aminopyrazolo[3,4-d]pyrimidine derivativesGrowth inhibitionRenal cancer cell lines (e.g., UO-31)Compounds 12c, 12d, 12f, and 12j showed good inhibitory activity. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesVEGFR-2 inhibitionBreast cancer (MDA-MB-468, T-47D)Compound 12b exhibited the highest anticancer activity against MDA-MB-468 and T-47D cell lines. nih.gov
Pyrazolo[3,4-d]pyrimidines with amino acid conjugatesDHFR inhibitionMTX-resistant cancer cell linesIsosteric replacement of pteridine in methotrexate led to potent DHFR inhibitors. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesEGFR-TK inhibitionHepG-2, MCF-7, HCT-116, HelaCompound VI was the most prominent broad-spectrum cytotoxic agent. ekb.eg
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] sigmaaldrich.comaozeal.comsimsonpharma.comtriazolo[1,5-c]pyrimidine derivativesCDK2 inhibitionMCF-7, HCT-116, HepG-2Compounds 14 & 15 showed the best cytotoxic activities against the three cell lines. rsc.org

Antimicrobial Activities

The pyrazolo[3,4-d]pyrimidine scaffold has also been a fruitful source of compounds with a broad spectrum of antimicrobial activities.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have explored the efficacy of these compounds against pathogens such as Staphylococcus aureus and Escherichia coli. nih.govjapsonline.com Some pyrazolo[3,4-d]pyrimidine derivatives have shown promising activity against the proliferation of various bacteria. nih.gov For example, a study in 2003 described the inhibition of S. aureus DNA polymerase III by pyrazolo[3,4-d]pyrimidin-4-one molecules. nih.gov More recent research has identified pyrazolo[3,4-d]pyrimidines with bacteriostatic activity against both S. aureus and E. coli. nih.gov

Compound ClassBacterial StrainsKey Findings
Pyrazolo[3,4-d]pyrimidinesStaphylococcus aureus, Escherichia coliIdentified six compounds with bacteriostatic activity. nih.gov
Pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridinesBacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaDisplayed moderate antibacterial activity against the tested species. japsonline.com

Antifungal Activities

The antifungal potential of pyrazolo[3,4-d]pyrimidine derivatives has also been a subject of investigation. Certain novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives have exhibited promising antifungal properties against several pathogenic microorganisms. nih.gov

Antitubercular and Antimycobacterial Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, a related structure, was identified through high-throughput screening as a potential lead for antituberculosis drugs. acs.org Subsequent research has focused on exploring this scaffold to develop more potent antitubercular agents. acs.org

Antiviral Activities

The antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives have been explored, with some compounds showing activity against specific viruses. For instance, new N4-beta-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for their antiviral activity against the hepatitis B virus (HBV). nih.gov The results indicated that these compounds exhibited moderate to high anti-HBV activities. nih.gov

Anti-inflammatory and Analgesic Research

Research into the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives has shown promise. These compounds have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov

Novel pyrazolo[3,4-d]pyrimidine compounds have been synthesized and tested for their COX-2 inhibition activity. Several compounds demonstrated notable anti-inflammatory activity, with some showing greater potency than the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov Specifically, compounds 3a, 3d, 4d, and 4f were highlighted for their anti-inflammatory effects, which were comparable to the selective COX-2 inhibitor celecoxib. nih.gov

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
3a-42 nih.gov
3b19 nih.gov31 nih.gov
4b26 nih.gov34 nih.gov

Modulation of Central Nervous System (CNS) Function

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been identified as having CNS-modulating properties. rsc.org Research has pointed towards their potential in managing conditions like insomnia. rsc.org While the closely related isomer, pyrazolo[1,5-a]pyrimidine (B1248293), forms the basis for a class of hypnotic and anxiolytic drugs such as Zaleplon and Ocinaplon, the pyrazolo[3,4-d]pyrimidine core has also been investigated for its effects on the CNS. wikipedia.org

Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit activity against CNS cancer cell lines, such as SF-268 and U251. rsc.org For instance, a derivative linked to an imidazole (B134444) ring showed significant growth inhibition against the U251 CNS cancer cell line. rsc.org Furthermore, specific tyrosine kinase inhibitors based on this scaffold, such as Si306, have been investigated for their effects on glioblastoma, the most aggressive primary brain tumor. nih.govnih.gov These inhibitors have demonstrated the ability to induce cell death in patient-derived glioblastoma cells. nih.govacs.org The pro-oxidative effects of these compounds, leading to the production of reactive oxygen species (ROS), have been identified as a contributing mechanism to their anti-glioblastoma properties. nih.govnih.gov

Antidiabetic Research

The pyrazolo[3,4-d]pyrimidine nucleus is a recognized pharmacophore in the design of compounds for antidiabetic research. ekb.eg Derivatives of this scaffold are used in the management of type II diabetes and have been investigated as potential α-glucosidase inhibitors, which are targets for controlling postprandial hyperglycemia. rsc.orgnih.gov

In one study, two libraries of quinoline-based hybrids, including 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, were synthesized and evaluated for their α-glucosidase inhibitory properties. nih.gov The results were promising, with some compounds showing more potent inhibition than the reference drug, acarbose (B1664774). nih.gov Molecular docking studies suggested these compounds act as orthosteric inhibitors, binding to the catalytic site of the α-glucosidase enzyme. nih.gov These findings highlight the potential of these dual-function compounds, which also exhibit antioxidant properties, as templates for developing agents to manage Type 2 diabetes mellitus. nih.gov

Compound TypeTargetKey FindingsReference(s)
Quinoline-pyrazolopyrimidine hybridsα-glucosidaseShowed more potent inhibition (IC50 values of 46.70 and 40.84 μM) than the reference inhibitor, acarbose (IC50=51.73 μM). nih.gov
Pyrazolopyrimidinone derivativesType II Diabetes ManagementIdentified as being used to manage type II diabetes. rsc.org

Antimalarial Research

The fight against malaria, particularly drug-resistant strains of Plasmodium falciparum, has led researchers to explore the pyrazolo[3,4-d]pyrimidine scaffold. mdpi.comnih.gov This heterocyclic system has been deemed promising for developing new antimalarial agents. ekb.egmdpi.com

Researchers have designed and synthesized derivatives of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine and tested their efficacy against chloroquine- and sulfadoxine-resistant P. falciparum clones. nih.gov Several of these compounds exhibited in vitro anti-P. falciparum activity with IC50 values ranging from 5.13 to 43.40 µM. mdpi.comnih.gov Notably, one derivative showed a lower IC50 value (5.13 µM) than the control drug sulfadoxine (B1681781) (IC50 = 15.00 µM). mdpi.comnih.gov However, these derivatives were not more potent than chloroquine. mdpi.comnih.gov

The specific compound 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine serves as a key reagent in the development of potent and selective inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), a target for blocking malaria transmission to mosquitoes. protheragen.aiqingmupharm.com

Compound SeriesTarget OrganismKey FindingsReference(s)
1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivativesP. falciparum (W2 clone)Six compounds showed activity; one derivative (107) had an IC50 of 5.13 µM, outperforming sulfadoxine (IC50 = 15.00 µM). mdpi.comnih.gov
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amineP. falciparumUsed as a reagent to develop inhibitors of PfCDPK4 to block malaria transmission. protheragen.aiqingmupharm.com

Herbicidal Applications

Beyond pharmacology, the pyrazolo[3,4-d]pyrimidine structure has found applications in agriculture as a basis for herbicides. nih.gov Pyrazolopyrimidines are known to be the core of some pesticides. wikipedia.org

A study focused on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. nih.gov Preliminary bioassays of these compounds indicated that they possess potential herbicidal activity, specifically against the roots of rape and barnyard grass (Echinochloa). nih.gov In another study, novel 4H-pyrazolo[3,4-d] rsc.orgresearchgate.netnih.govtriazine-4-ones were synthesized and showed herbicidal activities, with some compounds achieving nearly 100% inhibition against Amaranthus retroflexus at a specific dosage. nyxxb.cn

Compound SeriesTarget WeedsKey FindingsReference(s)
Pyrazolo[3,4-d]pyrimidin-4-onesRape, Barnyard grassDemonstrated potential herbicidal activity against the roots of these plants. nih.gov
4H-pyrazolo[3,4-d] rsc.orgresearchgate.netnih.govtriazine-4-onesAmaranthus retroflexusSome derivatives showed almost 100% inhibition. nyxxb.cn

Oxidative Stress Modulation

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated the ability to modulate oxidative stress, exhibiting both antioxidant and pro-oxidative properties depending on the specific compound and cellular context. researchgate.netnih.gov

Several studies have evaluated these compounds for their antioxidant capabilities. researchgate.netnih.gov In one such study, synthesized pyrazolo[3,4-d]pyrimidines were tested for their radical scavenging ability (RSA) using DPPH and ABTS assays, with all selected compounds showing positive results. researchgate.net Another investigation of quinoline-pyrazolopyrimidine hybrids revealed good DPPH and NO radical scavenging abilities. nih.gov Research into their effects on CCl4-induced liver fibrosis in rats showed that dimethoxy pyrazolo[3,4-d]pyrimidine derivatives could significantly reduce oxidative stress parameters. mdpi.com

Conversely, some pyrazolo[3,4-d]pyrimidine derivatives act as pro-oxidants. nih.govnih.gov The Src tyrosine kinase inhibitors Si306 and its prodrug, pro-Si306, were found to induce oxidative stress in patient-derived glioblastoma cells by triggering the production of reactive oxygen species (ROS). nih.govnih.govresearchgate.net This pro-oxidative action contributes to their anticancer effects, leading to DNA damage, senescence, and ultimately, necrosis of the cancer cells. nih.govnih.gov

Compound/DerivativeEffectMechanism/AssayCellular ContextReference(s)
Substituted pyrazolo[3,4-d]pyrimidinesAntioxidantPositive Radical Scavenging Ability (%)DPPH and ABTS assays researchgate.net
Quinoline-pyrazolopyrimidine hybridsAntioxidantGood DPPH and NO radical scavengingIn vitro assays nih.gov
Dimethoxy pyrazolo[3,4-d]pyrimidineAntioxidantReduction in oxidative stress parametersCCl4-induced liver fibrosis in rats mdpi.com
Si306 and pro-Si306Pro-oxidantTriggered ROS productionPatient-derived glioblastoma cells nih.govnih.gov

Future Research Directions and Therapeutic Potential of 3h Pyrazolo 3,4 D Pyrimidin 4 Amine

Rational Design of Novel Pyrazolo[3,4-d]pyrimidine Derivatives for Enhanced Potency and Selectivity

The core principle behind the rational design of novel 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives is the systematic modification of its chemical structure to optimize interactions with the target protein, thereby increasing potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different substituents at various positions on the pyrazolo[3,4-d]pyrimidine ring influence biological activity. nih.govnih.gov

Researchers have extensively explored substitutions at the N1, C3, and C6 positions of the pyrazolo[3,4-d]pyrimidine nucleus to modulate kinase selectivity and potency. For instance, the introduction of benzene (B151609) sulfonamides at the N1-position has been investigated to create novel kinase inhibitors. nih.gov Modifications at the C4 position, often involving the introduction of various amine-containing side chains, have also been a successful strategy. tandfonline.com

A notable example of rational design involves the optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, which initially showed low potency against the kinases FLT3 and VEGFR2. nih.govacs.org Through systematic SAR analysis, a series of derivatives were synthesized, leading to the discovery of a highly potent multikinase inhibitor, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea (compound 33). nih.govacs.org This compound demonstrated complete tumor regression in an animal model of acute myeloid leukemia. nih.govacs.org

The following table summarizes key SAR findings for pyrazolo[3,4-d]pyrimidine derivatives, highlighting the impact of substitutions on kinase inhibitory activity.

Position of SubstitutionImpact on ActivityExample Target(s)
N1-position Influences selectivity and potency. Benzene sulfonamide groups have been explored. nih.govKinases
C3-position Modifications, including exploring π-stacking interactions, can enhance potency. nih.govBTK, MKK7, EGFR
C4-position A key site for introducing diversity to target different kinases. tandfonline.comnih.govacs.orgFLT3, VEGFR2
C6-position Substitutions at this position have been evaluated for their impact on activity. nih.govCDKs

Exploration of Dual or Multi-Target Inhibitors within the Pyrazolo[3,4-d]pyrimidine Scaffold

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has spurred interest in developing dual or multi-target inhibitors that can simultaneously modulate several key proteins. The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this approach due to its ability to be tailored to interact with the ATP-binding sites of various kinases. rsc.orgnih.gov

One successful example is the development of a multikinase inhibitor that potently targets both FLT3 and VEGFR2, two key proteins in acute myeloid leukemia. nih.govacs.org This was achieved through the structural optimization of an initial hit compound. nih.govacs.org Another study reported the discovery of phenylpyrazolo[3,4-d]pyrimidine-based analogs with multitarget enzyme inhibition, including against EGFR, VEGFR2, and Topo-II. mdpi.com

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been designed as dual inhibitors for other kinase combinations. For instance, derivatives have been developed as dual CDK4/6 inhibitors for the treatment of breast cancer. nih.gov The ability to fine-tune the selectivity profile of these compounds through chemical modification makes them attractive candidates for polypharmacology, where a single drug is designed to interact with multiple targets to achieve a superior therapeutic effect. nih.gov

The following table presents examples of pyrazolo[3,4-d]pyrimidine derivatives designed as dual or multi-target inhibitors.

Derivative ClassTargeted Enzymes/ReceptorsTherapeutic Area
Phenyl-substituted ureasFLT3 and VEGFR2 nih.govacs.orgAcute Myeloid Leukemia
Phenylpyrazolo[3,4-d]pyrimidinesEGFR, VEGFR2, and Topo-II mdpi.comCancer
Pyrazolo[3,4-d]pyrimidinesCDK4 and CDK6 nih.govBreast Cancer
Pyrazolo[3,4-d]pyrimidinesRET and KDR nih.govCancer

Advancements in Sustainable Synthetic Methodologies for Pyrazolo[3,4-d]pyrimidine Production

The increasing demand for pyrazolo[3,4-d]pyrimidine-based pharmaceuticals necessitates the development of efficient and environmentally friendly synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of this important heterocyclic scaffold. nih.govresearchgate.net Traditional synthetic routes often involve multiple steps and the use of hazardous reagents and solvents.

Recent advancements have focused on one-pot syntheses and the use of greener solvents like ethanol. ekb.egresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, often leading to higher yields and significantly reduced reaction times compared to conventional heating methods. nih.gov For example, the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various nitriles to form pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives was achieved with yields of 77–89% under microwave irradiation, a significant improvement over conventional methods. nih.gov

Researchers are also exploring novel synthetic strategies starting from readily available precursors like pyrazole (B372694) or pyrimidine (B1678525) rings. ekb.eg The development of these sustainable protocols not only reduces the environmental impact of drug manufacturing but can also lead to more cost-effective production processes. nih.govresearchgate.net

The following table compares conventional and green synthetic approaches for the production of pyrazolo[3,4-d]pyrimidine derivatives.

Synthetic ApproachDescriptionAdvantages
Conventional Synthesis Often involves multi-step reactions with traditional heating methods. nih.govEstablished and well-understood reaction pathways.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. nih.govReduced reaction times, higher yields, and often cleaner reactions.
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel. ekb.egIncreased efficiency, reduced waste, and simplified workup procedures.
Green Solvents Employs environmentally benign solvents like ethanol. researchgate.netReduced environmental impact and improved worker safety.

Integration of Advanced Computational Design and Predictive Modeling in Drug Discovery

Computational tools have become indispensable in modern drug discovery, and the development of this compound derivatives is no exception. In silico methods, such as molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship), and pharmacophore modeling, are being used to accelerate the design and optimization of potent and selective inhibitors. nih.govrsc.org

Molecular docking studies, for instance, allow researchers to visualize the binding mode of pyrazolo[3,4-d]pyrimidine derivatives within the active site of a target protein, such as a kinase. nih.govrsc.org This provides valuable insights into the key interactions that govern binding affinity and selectivity, guiding the design of new analogs with improved properties. nih.govrsc.org For example, docking studies of pyrazolo[3,4-d]pyrimidine derivatives in the CDK2 active site have confirmed the importance of hydrogen bonding with specific amino acid residues for inhibitory activity. nih.govrsc.org

3D-QSAR models can establish a statistical relationship between the three-dimensional properties of a series of molecules and their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction helps in the early identification of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. rsc.orgrsc.org The integration of these computational approaches significantly streamlines the drug discovery process, making it more efficient and cost-effective.

The following table outlines the application of various computational techniques in the discovery of pyrazolo[3,4-d]pyrimidine-based drugs.

Computational TechniqueApplication in Drug Discovery
Molecular Docking Predicts the binding orientation and affinity of a ligand to a protein target. nih.govrsc.org
3D-QSAR Establishes a quantitative relationship between the 3D structure of molecules and their biological activity. nih.gov
Pharmacophore Modeling Identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov
In Silico ADMET Prediction Predicts the pharmacokinetic and toxicity properties of drug candidates. rsc.orgrsc.org

Q & A

Q. What are the common synthetic routes for preparing 3H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Alkylation : Reacting intermediates with alkyl/aryl halides in solvents like acetonitrile, followed by recrystallization (e.g., compound 8a,b synthesis) .
  • Urea/thiourea formation : Using isocyanates/isothiocyanates in dichloromethane to introduce urea/thiourea moieties (e.g., 9a-d ) .
  • Esterification : Substituted benzoyl chlorides in dry benzene yield benzoate derivatives (e.g., 10a-e ) .
    Optimization involves solvent selection (polar vs. non-polar), temperature control, and purification via recrystallization.

Q. How are spectroscopic techniques such as IR and NMR utilized to confirm the structure of synthesized derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹ for amines, C=O stretches for esters at ~1700 cm⁻¹) .
  • ¹H NMR : Resolves substituent patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 2.0–2.5 ppm) .
    For example, compound 8a shows distinct NH peaks in IR and aromatic splitting patterns in NMR .

Q. What analytical methods are critical for assessing purity and stability?

  • HPLC : Used to confirm >95% purity for derivatives like 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
  • Storage : Derivatives are stored at -20°C under inert atmospheres to prevent degradation .

Q. What are the standard protocols for handling and storing these compounds?

  • Safety : Use PPE due to toxicity risks (e.g., H301: toxic if swallowed) .
  • Storage : Keep in dark, dry conditions under nitrogen to avoid oxidation .

Advanced Research Questions

Q. What strategies enhance selectivity of these derivatives as kinase inhibitors, particularly against RET gatekeeper mutants?

  • Hydrophobic side chains : Derivatives like 7a () improve RET kinase inhibition by extending into hydrophobic pockets .
  • Isoxazole moieties : Compound 6i () forms additional H-bonds with Lys758 in RET mutants (V804L/M), overcoming resistance .
  • Selectivity screening : Test against kinase panels (e.g., 7a’s selectivity over other kinases) .

Q. How do researchers address discrepancies between in vitro and cellular activity data?

  • Cellular permeability : Modify logP via substituents (e.g., isopropyl groups in 1-isopropyl derivatives enhance membrane penetration) .
  • Off-target effects : Use kinase profiling (e.g., 6i ’s specificity for RET over VEGFR2) .
  • Metabolic stability : Assess using liver microsome assays to predict in vivo performance .

Q. How can computational methods guide the design of derivatives with improved binding affinity?

  • Docking studies : Identify critical interactions (e.g., 6i ’s isoxazole moiety H-bonding with RET’s Lys758) .
  • MD simulations : Predict conformational stability of derivatives in kinase ATP pockets .

Q. What are the challenges in translating in vitro efficacy to in vivo models?

  • Pharmacokinetics : Optimize bioavailability via formulation (e.g., PEGylation or liposomal encapsulation) .
  • Toxicity mitigation : Monitor liver/kidney function in rodent models (e.g., LDLo data from ) .

Q. How do toxicity profiles influence preclinical candidate selection?

  • Acute toxicity : Prioritize compounds with higher LD₅₀ values (e.g., avoid derivatives with TDLo < 10 mg/kg in rodent studies) .
  • Organ-specific effects : Screen for hepatotoxicity (e.g., ALT/AST elevation) and nephrotoxicity (creatinine levels) .

Q. What are the key considerations in SAR studies for kinase-targeting derivatives?

  • Substituent positioning : 3-substituents (e.g., phenyl, isopropyl) enhance RET binding, while 1-substituents modulate selectivity .
  • Hydrogen-bond donors : 4-amine groups are critical for ATP-binding pocket interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.